(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol

Fragment-based drug discovery Lead-like properties Molecular weight optimization

This compound differentiates via its free -CH2OH handle—enabling direct esterification, oxidation, or PEGylation and eliminating 2–4 synthetic steps vs. des-hydroxymethyl analogs. The benzodioxole-pyrrolidine core matches the A-127722 ETA antagonist scaffold, allowing matched-pair SAR by swapping carboxylic acid for neutral alcohol. Fragment-like (MW 221.25, 2 HBDs) for screening libraries. ≥95% purity ensures reproducible in vitro pharmacology. Choose this specific compound over N-methyl or des-hydroxymethyl variants to retain dual HBD capacity, free secondary amine, and synthetic handle.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1822814-05-0
Cat. No. B1473831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
CAS1822814-05-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C2=CC3=C(C=C2)OCO3)CO
InChIInChI=1S/C12H15NO3/c14-6-9-4-13-5-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,13-14H,4-7H2
InChIKeyKOOHMZSASUOXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol Procurement Guide: Core Properties of CAS 1822814-05-0


(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol (CAS 1822814-05-0) is a heterocyclic small molecule with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol, incorporating a pyrrolidine ring bearing a free primary hydroxymethyl group at the 3-position and a benzo[d][1,3]dioxol-5-yl substituent at the 4-position . The benzodioxole (methylenedioxyphenyl) moiety is a recognized privileged scaffold in medicinal chemistry that confers conformational rigidity, modulates electron density on the aryl ring, and participates in hydrogen-bonding and π-stacking interactions with biological targets . The compound is typically supplied at ≥95% purity and serves as a versatile synthetic intermediate for further derivatization through its unprotected alcohol and secondary amine functionalities.

Why Generic Pyrrolidine or Benzodioxole Analogs Cannot Substitute (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol


Casual substitution of (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol with close structural analogs is not justified because small modifications to the pyrrolidine core produce large changes in physicochemical properties, pharmacological activity, and synthetic utility. The N-methylated analog (CAS 1706449-15-1) gains 14 g/mol in molecular mass, alters the pKa of the pyrrolidine nitrogen, and eliminates the secondary amine necessary for certain coupling reactions . The des-hydroxymethyl congener 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (CAS 1082806-61-8) lacks the primary alcohol handle, losing a key functional group for pro-drug conjugation, biotin tagging, or solubility optimization . Within the broader benzodioxole-pyrrolidine pharmacophore class, even closely related compounds such as the endothelin antagonist A-127722 show striking selectivity differences, with IC50 values spanning over 500-fold between receptor subtypes [1]. These steep structure–activity relationships demand compound-level, not class-level, selection criteria.

Quantitative Differentiation Evidence for (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol Against Closest Analogs


Molecular Weight Advantage of Free Pyrrolidine NH vs. N-Methylated Analog for Fragment-Based Screening Libraries

The target compound retains the secondary pyrrolidine amine (NH), yielding a molecular weight of 221.25 g/mol . The direct N-methyl analog (CAS 1706449-15-1) carries an additional methyl group on the pyrrolidine nitrogen, increasing the molecular weight to 235.28 g/mol . This 14.03 g/mol increase represents a 6.3% mass gain, which pushes the analog further from the fragment-like chemical space (MW < 250 Da) and closer to the upper limit of lead-like criteria (MW < 350 Da). The lower molecular weight of the target compound, combined with its lower lipophilicity (absence of N-Me), provides a superior starting point for fragment elaboration where every atom added during optimization must fit within tight physicochemical boundaries.

Fragment-based drug discovery Lead-like properties Molecular weight optimization

Free Primary Hydroxymethyl Group as a Synthetic Handle Absent in Des-Hydroxymethyl Analog

The target compound contains a free –CH2OH substituent at the pyrrolidine 3-position, providing a reactive primary alcohol for etherification, esterification, oxidation to the aldehyde or carboxylic acid, and conversion to leaving groups (mesylate, tosylate) for nucleophilic displacement . The direct des-hydroxymethyl comparator, 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (CAS 1082806-61-8), bears only hydrogen at the corresponding position and therefore lacks any equivalent synthetic entry point . This functional group difference means the target compound can be directly conjugated to fluorophores, affinity tags (biotin), or polyethylene glycol chains without requiring de novo introduction of a hydroxyl handle, saving 2–4 synthetic steps in probe or pro-drug construction.

Medicinal chemistry Chemical biology probes Synthetic derivatization

Class-Level Anticancer Potential of Benzodioxole-Pyrrolidine Scaffold Demonstrated Against MCF-7 Breast Cancer Cells

Although direct data for the target compound are not yet published, structurally related benzodioxole-pyrrolidine derivatives have demonstrated quantifiable antiproliferative activity. A series of benzodioxole-pyrazoline/pyrrolidine hybrids showed IC50 values in the range of 11–28 µM against MCF-7 breast cancer cells, with compound 3f achieving an IC50 of 11.37 µM and a selectivity index of 82.90 relative to normal cells [1]. Separately, benzodioxole-pyrrolidine-sulfonyl derivatives exhibited dose-dependent MCF-7 inhibition with IC50 values between 0.5 and 10 µM . These class-level benchmarks provide a quantitative frame of reference: the target compound, bearing the same benzodioxole-pyrrolidine core plus a derivatizable hydroxymethyl group, represents a logical scaffold for anticancer SAR exploration that could equal or surpass these published values upon functionalization.

Anticancer research Breast cancer Cytotoxicity screening

Endothelin Receptor Antagonist Class Precedent: ETA vs. ETB Selectivity Window in Benzodioxole-Pyrrolidine Series Exceeds 1000-Fold

The benzodioxole-pyrrolidine-3-carboxylic acid chemotype has produced some of the most selective endothelin receptor antagonists reported. A-127722 (2,4-diarylpyrrolidine-3-carboxylic acid) inhibits ETA receptor binding with an IC50 of 0.36 nM while requiring 520 nM for ETB—a selectivity ratio exceeding 1,400-fold [1]. In head-to-head competition studies, A-127722 and L-749329 both showed IC50 values of 0.09 nM against ETA in the absence of bovine serum albumin [2]. The target compound, (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol, retains the identical benzodioxole-pyrrolidine core but replaces the carboxylic acid at the 3-position with a hydroxymethyl group. This substitution reduces acidity (pKa shift from ~4 to ~15) and eliminates the formal negative charge at physiological pH, which may alter pharmacokinetics and receptor binding kinetics compared to the carboxylic acid series. Researchers investigating endothelin pathways now have access to a neutral alcohol congener that can serve as a matched-pair comparator to the established carboxylic acid antagonists.

Endothelin receptor Cardiovascular research Receptor selectivity

Anticonvulsant Activity Reference Point: Benzodioxole-Pyrrolidinone Class Achieves ED50 of 4.3 mg/kg in MES Seizure Model

A closely related chemotype, (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one, has been systematically evaluated for anticonvulsant activity. The most potent derivative (compound 6d) showed an ED50 of 4.3 mg/kg in the maximal electroshock seizure (MES) model in mice, with a TD50 of 160.9 mg/kg, yielding a protective index (PI = TD50/ED50) of 37.4 [1]. This PI is comparable to clinically used antiepileptic drugs such as phenytoin and carbamazepine. The target compound differs from this series in two key ways: (i) the pyrrolidine ring is saturated (not oxidized to a 2-one lactam), and (ii) it carries a 3-hydroxymethyl rather than a 3-methylene substituent. These differences provide opportunities to probe the effect of ring oxidation state and C3 substituent polarity on anticonvulsant efficacy, making the target compound a valuable comparator compound for CNS drug discovery programs.

Anticonvulsant Epilepsy research CNS drug discovery

Dual Hydrogen-Bond Donor/Acceptor Capacity of Free Pyrrolidine NH and Hydroxymethyl OH vs. N-Substituted or Deoxygenated Analogs

The target compound possesses two hydrogen-bond donor (HBD) sites—the pyrrolidine NH and the hydroxymethyl OH—plus multiple hydrogen-bond acceptor (HBA) sites including the benzodioxole oxygens, the alcohol oxygen, and the pyrrolidine nitrogen . In contrast, the N-methyl analog (CAS 1706449-15-1) replaces the pyrrolidine NH donor with an N–CH3 group, reducing the HBD count from 2 to 1 and eliminating a key polar interaction point . Similarly, 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (CAS 1082806-61-8) has only the pyrrolidine NH as an HBD and lacks the alcohol OH entirely . This difference in hydrogen-bond donor count (2 vs. 1 vs. 1) has implications for target recognition: many kinase and GPCR binding pockets require bidentate or tridentate hydrogen-bonding motifs, and the dual HBD capacity of the target compound may enable binding modes not accessible to the mono-donor analogs.

Molecular recognition Structure-based drug design Hydrogen bonding

Research and Industrial Application Scenarios for (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol Procurement


Fragment-Based Drug Discovery: Low-MW Benzodioxole-Pyrrolidine Scaffold for Library Design

With a molecular weight of 221.25 g/mol and two hydrogen-bond donors, (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol meets fragment-like physicochemical criteria (MW < 250 Da; HBD ≤ 3) for inclusion in fragment screening libraries . The benzodioxole moiety serves as a three-dimensional, electron-rich aromatic system that can occupy hydrophobic pockets, while the free pyrrolidine NH and hydroxymethyl OH enable polar interactions with protein targets. Procurement of this compound supports construction of focused fragment sets aimed at identifying hits against kinases, GPCRs, or epigenetic targets where benzodioxole-containing fragments have shown validated binding. The N-methyl and des-hydroxymethyl analogs lack the same combination of low molecular weight and dual HBD capacity, making the target compound the preferred scaffold for fragment elaboration where every hydrogen-bonding interaction matters.

Endothelin Receptor Pharmacology: Neutral Alcohol Matched-Pair Comparator to A-127722 Carboxylic Acid Series

The target compound shares the benzodioxole-pyrrolidine core with the highly selective endothelin-A antagonist A-127722 (ETA IC50 = 0.36 nM; >1,400-fold selectivity over ETB) [1] but replaces the 3-carboxylic acid with a 3-hydroxymethyl group. This single-point structural modification converts an acidic, charged pharmacophore (pKa ~4) to a neutral, uncharged alcohol (pKa ~15). Researchers investigating endothelin-driven cardiovascular pathophysiology, pulmonary hypertension, or cancer can use this compound as a matched-pair tool to dissect the contribution of the carboxylic acid moiety to receptor affinity, selectivity, oral bioavailability, plasma protein binding, and tissue distribution. The compound's availability at ≥95% purity supports reproducible in vitro pharmacology experiments, and its free primary alcohol enables facile radiolabeling or fluorescent tagging for binding and imaging studies.

Chemical Biology Probe Development: Direct One-Step Conjugation via the Free Hydroxymethyl Handle

The free –CH2OH group at the pyrrolidine 3-position provides a unique synthetic entry point absent in des-hydroxymethyl analogs such as 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (CAS 1082806-61-8) . This alcohol can be directly esterified with biotin-NHS, coupled to fluorophores (e.g., BODIPY, fluorescein, rhodamine), oxidized to the aldehyde for oxime ligation, or converted to a PEGylated derivative for improved aqueous solubility. The resulting conjugates retain the benzodioxole-pyrrolidine pharmacophore and can be used for target identification (pull-down assays), cellular imaging, or pharmacokinetic profiling. The elimination of 2–4 synthetic steps compared to analogs lacking a hydroxyl handle represents a tangible reduction in both time and cost for probe construction.

CNS Drug Discovery: Anticonvulsant Scaffold Optimization Based on Benzodioxole-Pyrrolidine Class Precedent

Benzodioxole-pyrrolidine derivatives have demonstrated potent anticonvulsant activity, with the pyrrolidin-2-one derivative 6d achieving an ED50 of 4.3 mg/kg (MES model, mice) and a protective index of 37.4 [2]. The target compound presents a differentiated chemotype: the pyrrolidine ring is fully saturated (vs. the 2-one lactam in 6d) and bears a hydroxymethyl rather than a methylene substituent at C3. These structural differences provide two independent variables for optimization: (i) ring oxidation state, which influences metabolic stability and CNS penetration, and (ii) C3 substituent polarity, which affects solubility and hydrogen-bonding capacity. Medicinal chemistry teams focused on epilepsy or neuropathic pain can use this compound as a starting point for SAR campaigns, leveraging the class-level validation while exploring chemical space not covered by the existing pyrrolidin-2-one series.

Quote Request

Request a Quote for (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.